1-(difluoromethyl)-6-methyl-1H-indole

Medicinal Chemistry Physicochemical Property Drug Design

1-(Difluoromethyl)-6-methyl-1H-indole (CAS 1597374-77-0) is a fluorinated indole derivative characterized by a difluoromethyl group at the N1 position and a methyl group at the C6 position of the indole core. This compound is a versatile small molecule scaffold utilized in medicinal chemistry and agrochemical research, primarily as an intermediate for the synthesis of biologically active molecules.

Molecular Formula C10H9F2N
Molecular Weight 181.186
CAS No. 1597374-77-0
Cat. No. B2373560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-6-methyl-1H-indole
CAS1597374-77-0
Molecular FormulaC10H9F2N
Molecular Weight181.186
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN2C(F)F
InChIInChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3
InChIKeyDKJDHENNBRFXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-6-methyl-1H-indole (CAS 1597374-77-0): A Distinct Fluorinated Indole Scaffold for Medicinal Chemistry Procurement


1-(Difluoromethyl)-6-methyl-1H-indole (CAS 1597374-77-0) is a fluorinated indole derivative characterized by a difluoromethyl group at the N1 position and a methyl group at the C6 position of the indole core [1]. This compound is a versatile small molecule scaffold utilized in medicinal chemistry and agrochemical research, primarily as an intermediate for the synthesis of biologically active molecules [2]. The difluoromethyl group is a key structural feature known to modulate the physicochemical and pharmacokinetic properties of drug candidates [3].

Why 1-(Difluoromethyl)-6-methyl-1H-indole Cannot Be Replaced by Generic In-Class Analogs in Drug Discovery Programs


The N1-difluoromethyl group in 1-(difluoromethyl)-6-methyl-1H-indole is not a generic modification; it confers a unique balance of physicochemical properties that cannot be achieved by simple alkylation or by relocating the fluorine atoms. While in-class analogs like 6-methylindole or 6-(difluoromethyl)indole share the indole core, they exhibit markedly different lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles [1]. For instance, moving the difluoromethyl group from the N1 to the C6 position increases lipophilicity (XLogP3: 3.2 vs 3.6) and introduces a hydrogen bond donor, fundamentally altering the compound's behavior in biological systems and synthetic routes . Furthermore, the stability of the difluoromethyl moiety relative to mono-fluoromethyl analogs is critical for reliable storage and handling, a factor that directly impacts procurement and experimental reproducibility [2]. Substituting this compound with a non-fluorinated or differently fluorinated analog would invalidate structure-activity relationship (SAR) studies and compromise the integrity of a lead optimization program.

Quantitative Differentiation of 1-(Difluoromethyl)-6-methyl-1H-indole (CAS 1597374-77-0) vs. Key In-Class Analogs


Lipophilicity (XLogP3) Comparison: N1-Difluoromethyl vs. C6-Difluoromethyl Indoles

1-(Difluoromethyl)-6-methyl-1H-indole exhibits a calculated XLogP3 value of 3.2, which is 0.4 units lower than that of the regioisomer 6-(difluoromethyl)-1H-indole (XLogP3 = 3.6) [1]. This difference in lipophilicity is substantial and can influence membrane permeability and metabolic clearance [2].

Medicinal Chemistry Physicochemical Property Drug Design

Hydrogen Bond Donor Capacity: Elimination of a Donor in the N1-Difluoromethyl Scaffold

Unlike 6-methylindole and 6-(difluoromethyl)indole, which each possess one hydrogen bond donor (the indole N-H), 1-(difluoromethyl)-6-methyl-1H-indole has a hydrogen bond donor count of zero [1]. The substitution of the N-H with a difluoromethyl group eliminates this donor, which is a key determinant of solubility, permeability, and target binding.

Medicinal Chemistry ADME Physicochemical Property

Stability Advantage of the Gem-Difluoro Motif Over Mono-Fluoromethyl Analogs

The gem-difluoro motif (CF2) confers significant chemical stability compared to a mono-fluoromethyl (CH2F) group. While 6-(fluoromethyl)indole was reported as 'too unstable for further manipulation,' the analogous 6-(difluoromethyl)indole was stable to silica gel chromatography and storage as an ethanol solution at -20°C for at least one month [1]. This class-level inference supports the expectation that the N1-difluoromethyl group in the target compound will impart similar stability benefits.

Chemical Stability Storage Fluorine Chemistry

Lipophilicity Comparison: N1-Difluoromethyl vs. N-H Indole Core

Contrary to the common assumption that fluorination increases lipophilicity, the introduction of the N1-difluoromethyl group results in a slightly lower calculated lipophilicity (XLogP3 = 3.2) compared to the non-fluorinated parent 6-methylindole (XLogP3 = 3.3) [1]. This indicates that the specific substitution pattern and electronic effects of the gem-difluoro group can subtly reduce lipophilicity.

Medicinal Chemistry Physicochemical Property Lead Optimization

Optimal Procurement and Application Scenarios for 1-(Difluoromethyl)-6-methyl-1H-indole


Medicinal Chemistry: Central Nervous System (CNS) Drug Discovery Programs

The compound's zero hydrogen bond donor count and moderate lipophilicity (XLogP3 = 3.2) make it a highly suitable scaffold for CNS drug discovery programs where blood-brain barrier (BBB) penetration is required [1]. The lack of an N-H donor reduces the polar surface area and the potential for active efflux, favoring passive diffusion across the BBB. Researchers focused on CNS targets (e.g., GPCRs, ion channels, kinases) can utilize this scaffold to generate libraries of lead-like molecules with improved brain exposure profiles compared to N-H indole analogs.

Medicinal Chemistry: Metabolic Stability and Bioavailability Optimization

Medicinal chemists aiming to improve the metabolic stability of a lead series should consider 1-(difluoromethyl)-6-methyl-1H-indole. The difluoromethyl group is a recognized metabolically stable bioisostere for methyl or methoxy groups [2]. Furthermore, the elimination of the N-H hydrogen bond donor removes a primary site for phase II metabolism (e.g., glucuronidation) [1]. This compound serves as a strategic starting point for optimizing oral bioavailability and reducing clearance.

Chemical Biology: Design of Selective Probes and Tool Compounds

The unique electronic and steric properties of the N1-difluoromethyl group, as evidenced by its distinct XLogP3 and hydrogen-bonding profile compared to regioisomers [1], make this compound valuable for designing selective chemical probes. The difluoromethyl group can participate in unique, weak hydrogen-bonding interactions with protein backbones or structured water molecules, which can be exploited to gain selectivity against closely related off-target proteins.

Synthetic Chemistry: Reliable Building Block for Multi-Step Synthesis

In contrast to unstable mono-fluoromethyl analogs, 1-(difluoromethyl)-6-methyl-1H-indole offers a stable and reliable building block for complex, multi-step syntheses [3]. Its demonstrated stability to standard purification techniques and long-term storage ensures that it can be procured in bulk and used over extended periods without significant degradation, providing a dependable reagent for both academic and industrial research laboratories.

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